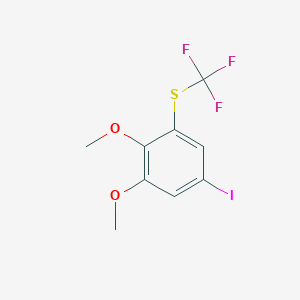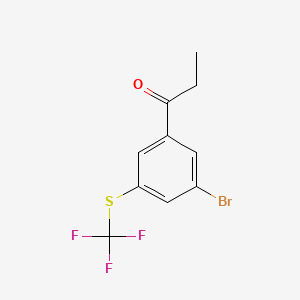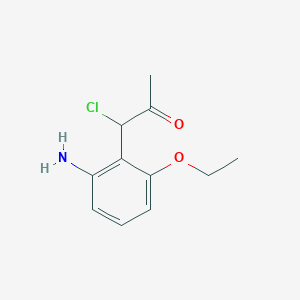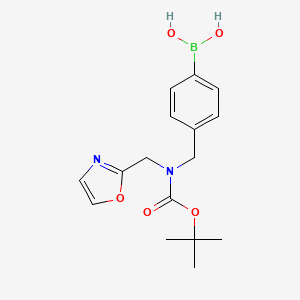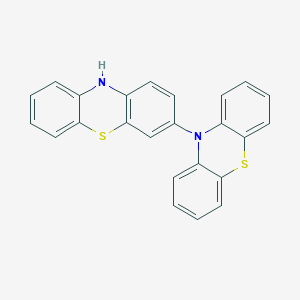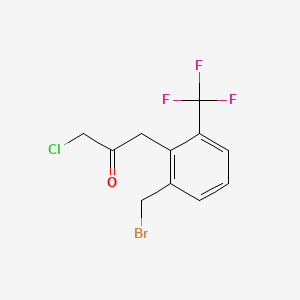
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, trifluoromethyl, and chloropropanone groups
Méthodes De Préparation
One common method involves the radical trifluoromethylation of carbon-centered intermediates . The bromomethyl group can be introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents . The final step involves the formation of the chloropropanone moiety, which can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Analyse Des Réactions Chimiques
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield alcohols or hydrocarbons.
Addition Reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules, including potential drug candidates.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromomethyl and chloropropanone groups can participate in covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable adducts .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one include:
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-2-chloropropan-2-one: Similar structure but with a different position of the chloropropanone group.
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a different position of the chloropropanone group.
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-3-one: Similar structure but with a different position of the chloropropanone group.
Propriétés
Formule moléculaire |
C11H9BrClF3O |
|---|---|
Poids moléculaire |
329.54 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-6-(trifluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-5-7-2-1-3-10(11(14,15)16)9(7)4-8(17)6-13/h1-3H,4-6H2 |
Clé InChI |
QAOHVLNNEODIAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)CC(=O)CCl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


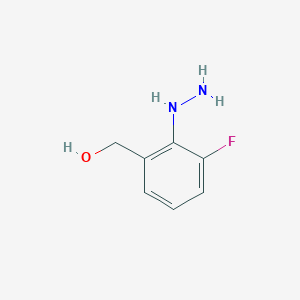
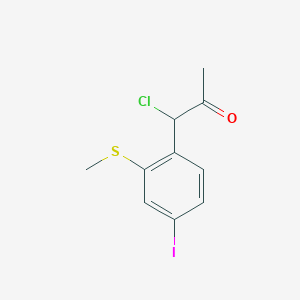

![tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048774.png)
